3-Bromo-2-(trifluoromethyl)benzonitrile

Description

Molecular Geometry and Bonding Analysis

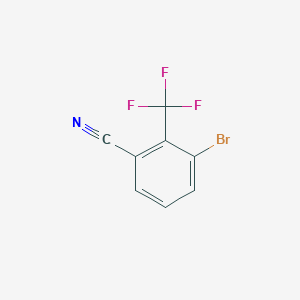

The molecular structure of 3-Bromo-2-(trifluoromethyl)benzonitrile exhibits significant geometric perturbations due to the presence of multiple electron-withdrawing substituents on the benzene ring. The compound maintains an aromatic planar structure for the benzene core, with the bromine atom occupying the meta position relative to the nitrile group and the trifluoromethyl substituent positioned ortho to both the nitrile and bromine functionalities. This substitution pattern creates substantial steric interactions between the bulky trifluoromethyl group and adjacent substituents, leading to measurable deviations from ideal bond angles within the aromatic framework.

The carbon-bromine bond length in this compound demonstrates typical characteristics of aromatic carbon-halogen bonds, with the electron-withdrawing nature of the trifluoromethyl and nitrile groups contributing to slight bond length contractions compared to simple bromobenzenes. The trifluoromethyl group adopts a conformation that minimizes steric repulsion with the adjacent substituents while maintaining optimal orbital overlap with the aromatic pi system. Quantum mechanical calculations reveal that the carbon-fluorine bonds within the trifluoromethyl group exhibit enhanced ionic character due to the cumulative electron-withdrawing effects of the aromatic substitution pattern.

The nitrile functional group maintains its characteristic linear geometry, with the carbon-nitrogen triple bond exhibiting typical bond parameters. However, the electronic environment created by the adjacent halogen and trifluoromethyl substituents results in measurable perturbations of the nitrile bond polarization. The cumulative effect of these substituents creates a highly electrophilic aromatic system with significantly altered electron density distribution compared to unsubstituted benzonitrile derivatives.

Molecular orbital analysis indicates substantial mixing between the aromatic pi system and the electron-withdrawing substituents, resulting in a lowered highest occupied molecular orbital energy and enhanced susceptibility to nucleophilic attack. The geometry optimization studies demonstrate that the molecule adopts a conformation that balances steric repulsion between substituents with electronic stabilization through conjugative interactions.

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQERJEKPDHRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228898-24-5 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available trifluoromethyl-substituted benzenes or derivatives such as ortho-fluorobenzotrifluoride or trifluoromethyl fluorobenzene. These substrates provide the trifluoromethyl group at the desired position on the aromatic ring, facilitating regioselective functionalization in subsequent steps.

Bromination Step

Method: Electrophilic Aromatic Substitution

- Bromination is typically achieved by treating the trifluoromethyl-substituted aromatic compound with bromine or brominating agents such as N-bromosuccinimide (NBS).

- Catalysts such as iron(III) bromide may be used to enhance selectivity and reaction rate.

- Reaction conditions are carefully controlled to avoid polybromination and to achieve substitution at the 3-position relative to the trifluoromethyl group.

- Typical temperature ranges for bromination are from 0 °C to 60 °C, often with acetic acid as solvent or co-solvent.

| Parameter | Condition |

|---|---|

| Brominating agent | Bromine or N-bromosuccinimide (NBS) |

| Catalyst | Iron(III) bromide (FeBr3) |

| Solvent | Acetic acid or similar |

| Temperature | 0 °C to 60 °C |

| Reaction time | Several hours (3–7 h) |

| Yield | Typically 60–80% |

In some synthetic routes, an intermediate amino-substituted trifluoromethylbenzene is first prepared by nitration and reduction steps. The amino group is then converted to a diazonium salt, which upon reductive removal or substitution, facilitates the introduction of bromine or nitrile groups.

- Diazotization is conducted by treating the amine intermediate with sodium nitrite under acidic conditions at low temperatures (0–5 °C).

- The diazonium salt undergoes substitution with bromide ions or is reduced to remove the amino group.

- Reductive agents such as hypophosphorous acid or ethanol are used to complete this transformation.

Cyanation Step (Introduction of the Nitrile Group)

Method: Nucleophilic Aromatic Substitution of Bromide

- The brominated trifluoromethylbenzene intermediate is reacted with metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide.

- This substitution reaction typically occurs under reflux in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).

- Reaction temperatures range from 60 °C up to 250 °C, depending on the solvent and catalyst system.

- The reaction time can be several hours (e.g., 7–20 h) to ensure complete conversion.

- The product is isolated by precipitation or extraction, followed by purification steps such as recrystallization or chromatography.

| Parameter | Condition |

|---|---|

| Cyanide source | Cuprous cyanide (CuCN) |

| Solvent | DMF, DMSO, or NMP |

| Temperature | 60–250 °C |

| Reaction time | 7–20 hours |

| Yield | 50–70% |

Alternative Synthetic Routes

Some patents describe alternative approaches, such as:

- Starting from 4-fluoro-2-(trifluoromethyl)aniline, followed by bromination and diazotization to introduce bromine and nitrile groups sequentially.

- Using continuous flow reactors for bromination to improve control over reaction parameters and product purity in industrial settings.

| Step | Reaction Type | Reagents/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Initial trifluoromethyl introduction | Commercially available or trifluoromethylation | Starting materials: ortho-fluorobenzotrifluoride, trifluoromethyl fluorobenzene | N/A | N/A | Starting material selection critical |

| Bromination | Electrophilic aromatic substitution | Bromine or NBS, FeBr3 catalyst, acetic acid solvent | 0–60 °C | 60–80 | Controlled addition to avoid polybromination |

| Diazotization & amine removal | Diazotization and reductive substitution | Sodium nitrite, acidic medium, hypophosphorous acid or ethanol | 0–5 °C | 60–70 | Converts amino group to bromide or removes it |

| Cyanation | Nucleophilic aromatic substitution | Cuprous cyanide, DMF/DMSO/NMP solvent | 60–250 °C | 50–70 | High temperature and inert atmosphere recommended |

- The methods described provide a balance between yield, purity, and operational safety.

- Bromination under mild conditions (0–60 °C) with controlled addition of bromine ensures regioselectivity and minimizes side reactions.

- Cyanation using cuprous cyanide in polar aprotic solvents is effective but requires careful handling due to toxicity.

- Industrial processes may employ continuous flow reactors to improve heat and mass transfer, allowing better control over reaction parameters and scalability.

- Purification by recrystallization and chromatographic methods is essential to achieve high purity (>95%) of the final product.

The preparation of 3-Bromo-2-(trifluoromethyl)benzonitrile is well-established through a combination of selective bromination and cyanation steps starting from trifluoromethyl-substituted aromatic precursors. The choice of reagents, solvents, and reaction conditions critically influences yield and purity. Advances in industrial chemistry, such as continuous flow techniques, have further optimized these processes for large-scale production. The methods outlined here, supported by patent literature and industrial practices, represent the authoritative approaches to synthesizing this valuable compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: Such as Suzuki cross-coupling reactions, where it reacts with boronic acids or esters to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions yields benzonitrile derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-2-(trifluoromethyl)benzonitrile possesses a molecular formula of and a molecular weight of approximately 250.02 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a benzonitrile framework, which significantly influences its reactivity and interaction with biological systems.

Scientific Research Applications

The applications of this compound can be categorized into several fields:

Pharmaceutical Chemistry

- Synthesis of Drug Intermediates : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. For instance, it plays a crucial role in the production of Selinexor, an FDA-approved drug for cancer treatment. The synthesis begins with this compound, which undergoes further chemical transformations to yield the final product.

- Development of P2X7 Receptor Antagonists : Research indicates that this compound is involved in the preparation of heterocyclic amide derivatives that act as antagonists for the P2X7 receptor, which is implicated in various inflammatory diseases .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a vital building block in synthesizing more complex organic molecules. Its unique chemical properties allow it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis of Symmetrical N,N'-Alkylidine Bisamides : It reacts with tert-butyl acetate in the presence of sulfuric acid to produce symmetrical N,N'-alkylidine bisamides, showcasing its utility in organic synthesis.

Physical Chemistry

- Reference Compound for Electron Affinity Studies : In physical chemistry, this compound is used as a reference compound to determine the electron affinity of other compounds, such as 1,3,5,7-cyclooctatetraene (COT). This application highlights its significance in understanding electronic properties and reactivity.

Case Study 1: Synthesis of Selinexor

In the synthesis pathway for Selinexor, researchers utilized this compound as an initial precursor. The compound underwent multiple steps involving nucleophilic substitutions and coupling reactions to yield the final therapeutic agent. This case illustrates the compound's importance in drug development and its potential therapeutic applications.

Case Study 2: P2X7 Receptor Antagonists

Studies involving this compound have led to the discovery of new P2X7 receptor antagonists. These compounds have shown promise in preclinical models for treating chronic pain and inflammation, demonstrating the compound's relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets. This can result in the modulation of enzyme activity, receptor binding, or other biochemical interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromo-Trifluoromethylbenzonitriles

The position of bromine and trifluoromethyl groups significantly influences the compound’s physical properties, reactivity, and applications. Below is a comparative analysis of key isomers:

Key Observations:

Reactivity in Cross-Coupling: The 3-bromo-2-CF₃ derivative exhibits moderate reactivity in palladium-catalyzed reactions, as seen in its use to synthesize aryl esters (e.g., 4-cyano-3-(trifluoromethyl)phenyl benzoate with 74% yield) . Comparatively, 4-bromo-2-CF₃ analogs (CAS 191165-13-6) are favored in reactions requiring steric accessibility, achieving higher yields in coupling reactions .

Thermal Stability :

- The 2-bromo-5-CF₃ isomer (CAS 1483-55-2) has a lower melting point (50–51°C) compared to other analogs, likely due to reduced molecular symmetry .

Electronic Effects :

Comparison with Fluoro-Substituted Analogs

Bromo-trifluoromethylbenzonitriles are often compared to fluoro-substituted derivatives for their electronic and steric profiles:

Key Observations:

- Polarity and Solubility : Fluoro and hydroxyl substituents (e.g., 3-bromo-4-fluoro-2-hydroxybenzonitrile) increase polarity, improving solubility in polar solvents but reducing stability at high temperatures .

- Chirality : Sulfinyl groups in analogs like 5-bromo-3-(3-fluorophenylsulfinyl)acetonitrile introduce stereogenic centers, expanding utility in enantioselective synthesis .

Industrial and Pharmacological Relevance

- Pharmaceutical Intermediates: 4-Amino-2-(trifluoromethyl)benzonitrile (a reduced form of bromo analogs) is monitored as an impurity in the anticancer drug bicalutamide, with a regulatory limit of ≤0.1% . 3-Bromo-2-CF₃ benzonitrile derivatives are precursors to herbicides and fungicides, leveraging the CF₃ group’s metabolic stability .

- Synthetic Challenges: Isomers with adjacent Br and CF₃ groups (e.g., 3-bromo-2-CF₃) require careful optimization in cross-coupling due to steric hindrance, as noted in Pd-catalyzed arylations .

Biological Activity

3-Bromo-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H3BrF3N

- Molecular Weight : Approximately 250.02 g/mol

- Structural Features : The compound consists of a bromine atom and a trifluoromethyl group attached to a benzonitrile framework, which enhances its lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures often exhibit notable antimicrobial properties. The trifluoromethyl group is known to enhance bioactivity by influencing the compound's interaction with biological membranes and enzymes .

- Anticancer Potential : Preliminary studies suggest that fluorinated compounds can exhibit significant anticancer activity. For instance, related compounds have shown IC50 values better than standard chemotherapeutics like Doxorubicin against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .

- Agrochemical Applications : The compound's structural motif allows for the development of effective crop protection agents, such as pesticides and herbicides. The bromine and trifluoromethyl groups contribute to the compound's reactivity, making it suitable for agrochemical synthesis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets such as enzymes or receptors .

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression or microbial resistance, suggesting that this compound may also act through enzyme modulation .

Case Studies and Experimental Data

A summary of relevant studies exploring the biological activity of fluorinated benzonitriles is provided below:

Mechanistic Insights

Research indicates that compounds with trifluoromethyl groups can influence gene expression related to cancer pathways. For example, down-regulation of genes such as TP53, BRCA1, and EGFR has been observed in treated cancer cell lines, highlighting potential pathways through which these compounds exert their effects .

Q & A

What synthetic strategies are effective for introducing the trifluoromethyl and bromine substituents in 3-Bromo-2-(trifluoromethyl)benzonitrile?

Advanced Research Focus

The synthesis often involves sequential halogenation and trifluoromethylation. For example, bromination of 2-(trifluoromethyl)benzonitrile precursors using bromine donors (e.g., NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can yield the desired regioselectivity. Computational studies (e.g., density-functional theory) suggest that electron-withdrawing groups like -CN direct electrophilic substitution to meta/para positions, which aligns with the observed bromination at the 3-position . Alternative routes may employ cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of brominated intermediates .

How can contradictory spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Data Contradiction Analysis

Discrepancies in NMR or IR spectra may arise from solvent effects, isotopic impurities, or rotational conformers. For instance, the IR spectrum of structurally similar 3-bromo-4-fluorobenzonitrile shows characteristic nitrile (C≡N) stretching at ~2230 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹, which can be cross-referenced to validate purity . High-resolution mass spectrometry (HRMS) with exact mass measurements (e.g., m/z 250.01 for [M+H]⁺) is critical to confirm molecular composition .

What methodologies are recommended for quantifying trace impurities (e.g., dehalogenated byproducts) in this compound?

Methodological Answer

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is widely used. For example, USP monographs for related compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) employ relative retention times (RRT ~0.4) and response factors to detect impurities at <0.1% levels . Mass spectrometry-coupled LC (LC-MS) enhances specificity for identifying halogen-loss products or nitrile hydrolysis derivatives .

How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution?

Mechanistic Insight

The -CF₃ group increases the electrophilicity of the adjacent bromine by polarizing the aromatic ring, favoring SNAr (nucleophilic aromatic substitution) under basic conditions. Computational modeling (e.g., electron density maps) shows enhanced positive charge at the bromine-bearing carbon, facilitating attack by nucleophiles like amines or thiols . However, steric hindrance from -CF₃ may reduce reactivity compared to non-fluorinated analogs, necessitating optimized reaction temperatures (e.g., 80–100°C) .

What are the stability considerations for storing this compound under varying pH and temperature conditions?

Advanced Stability Profiling

The compound is sensitive to hydrolysis in acidic or basic media due to the nitrile group. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored anhydrously at 0–6°C . For long-term storage, inert atmospheres (N₂/Ar) and desiccants (e.g., molecular sieves) are recommended. LC-MS monitoring of degradation products (e.g., benzoic acid derivatives) is advised for quality control .

How can computational chemistry predict the regioselectivity of further functionalization (e.g., Suzuki coupling) of this compound?

Computational Guidance

Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model transition states to predict coupling sites. Studies on similar bromobenzonitriles show that the bromine atom at the 3-position is more reactive than the -CF₃ group due to lower activation energy for oxidative addition to Pd(0) catalysts . Solvent effects (e.g., DMF vs. THF) and ligand choice (e.g., PPh₃ vs. XPhos) further modulate selectivity .

What are the challenges in characterizing crystalline polymorphs of this compound?

Advanced Characterization

Polymorphism analysis requires single-crystal X-ray diffraction (SCXRD) to resolve lattice parameters. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting points ~100–120°C for related compounds) . Variable-temperature NMR may detect conformational changes in solution, though solid-state ¹⁹F NMR is more definitive for distinguishing polymorphic -CF₃ orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.